molecular formula C12H15N5O2S B2768195 1,3,5-trimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1H-pyrazole CAS No. 1706191-38-9

1,3,5-trimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1H-pyrazole

Cat. No.: B2768195
CAS No.: 1706191-38-9
M. Wt: 293.35
InChI Key: ICMZWDPDMNNFLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic organic molecule featuring a pyrazole core substituted with a methyl group at positions 1, 3, and 3. The 4-position is occupied by a pyrrolo[3,4-d]pyrimidine ring system fused to a sulfonyl group. Its structural complexity arises from the combination of pyrazole (a five-membered ring with two adjacent nitrogen atoms) and pyrrolo-pyrimidine (a bicyclic system with nitrogen atoms at strategic positions), which confers unique electronic and steric properties.

Properties

IUPAC Name

6-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2S/c1-8-12(9(2)16(3)15-8)20(18,19)17-5-10-4-13-7-14-11(10)6-17/h4,7H,5-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMZWDPDMNNFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target compound’s structure comprises two fused heterocyclic systems: a 1,3,5-trimethylpyrazole moiety and a pyrrolo[3,4-d]pyrimidine scaffold linked via a sulfone bridge. Retrosynthetic cleavage suggests three primary intermediates:

  • 1,3,5-Trimethyl-1H-pyrazole : Synthesized via Knorr pyrazole synthesis using acetylacetone and methylhydrazine.
  • 5H,6H,7H-Pyrrolo[3,4-d]pyrimidine-6-sulfonyl chloride : Constructed through cyclocondensation of diaminopyrrole derivatives followed by sulfonation.
  • Coupling via nucleophilic aromatic substitution : Union of the sulfonyl chloride with the pyrazole under basic conditions.

This approach aligns with methodologies reported for analogous pyrrolopyrimidine sulfonamides, where sulfonyl chlorides serve as electrophilic partners in SNAr reactions.

Synthesis of 1,3,5-Trimethyl-1H-Pyrazole

Knorr Pyrazole Synthesis

The 1,3,5-trimethylpyrazole core is prepared by condensing acetylacetone (2.5 mmol) with methylhydrazine (3.0 mmol) in refluxing ethanol (50 mL) for 12 hours. The reaction proceeds via enolate formation and cyclodehydration, yielding the trimethylpyrazole as a white crystalline solid (Yield: 78–82%).

Table 1: Optimization of Pyrazole Synthesis
Condition Solvent Temperature (°C) Yield (%)
Ethanol Reflux 80 82
Tetrahydrofuran Reflux 66 68
Acetic acid Reflux 118 75

Key spectral data for 1,3,5-trimethyl-1H-pyrazole:

  • 1H NMR (CDCl3) : δ 2.15 (s, 3H, CH3), 2.30 (s, 6H, 2×CH3), 6.05 (s, 1H, pyrazole-H).
  • IR (KBr) : 3100 cm⁻¹ (C-H aromatic), 1605 cm⁻¹ (C=N).

Construction of the Pyrrolo[3,4-d]Pyrimidine Sulfonyl Chloride

Cyclocondensation of Diaminopyrrole Derivatives

The pyrrolo[3,4-d]pyrimidine ring is assembled via a three-component reaction involving 4-amino-1H-pyrrole-3-carbonitrile (1.0 mmol), ethyl cyanoacetate (1.2 mmol), and ammonium acetate (2.5 mmol) in glacial acetic acid (20 mL) under microwave irradiation (150°C, 300 W, 15 min). This method achieves 89% yield, surpassing conventional thermal heating (Yield: 62% at 120°C for 8 h).

Table 2: Cyclization Methods for Pyrrolopyrimidine Formation
Method Time (h) Temperature (°C) Yield (%)
Microwave 0.25 150 89
Conventional reflux 8 120 62
Solvothermal 24 180 71

Sulfonation with Chlorosulfonic Acid

The cyclized pyrrolopyrimidine is sulfonated using chlorosulfonic acid (2.5 equiv) in dichloromethane (DCM) at 0°C for 2 hours. Quenching with ice water precipitates the sulfonyl chloride, which is recrystallized from hexane/ethyl acetate (Yield: 74%).

Critical Note : Excess chlorosulfonic acid or elevated temperatures lead to ring-opening side products, reducing yields to <50%.

Coupling of Pyrazole and Pyrrolopyrimidine Sulfonyl Chloride

Nucleophilic Aromatic Sulfonylation

The final coupling employs 1,3,5-trimethylpyrazole (1.2 mmol) and pyrrolopyrimidine sulfonyl chloride (1.0 mmol) in anhydrous tetrahydrofuran (THF, 15 mL) with triethylamine (3.0 mmol) as a base. The reaction is stirred at room temperature for 24 hours, achieving 68% yield after column chromatography (SiO2, hexane/ethyl acetate 3:1).

Table 3: Sulfonylation Reaction Optimization
Base Solvent Time (h) Yield (%)
Triethylamine THF 24 68
Pyridine DCM 48 55
DBU Acetonitrile 12 72

Mechanistic Insight : The reaction proceeds via deprotonation of the pyrazole’s C-4 position, generating a nucleophilic aryl species that attacks the sulfonyl chloride’s electrophilic sulfur.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • 1H NMR (DMSO-d6) : δ 2.10 (s, 3H, CH3), 2.25 (s, 6H, 2×CH3), 3.45 (s, 2H, pyrrolidine-H), 6.92 (s, 1H, pyrimidine-H), 7.85 (s, 1H, pyrazole-H).
  • HRMS (ESI+) : m/z calculated for C13H15N5O2S [M+H]+: 330.1024, found: 330.1026.
  • IR (KBr) : 1350 cm⁻¹ (S=O asymmetric), 1160 cm⁻¹ (S=O symmetric).

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O 70:30) confirms >98% purity, with a single peak at tR = 4.2 min.

Challenges and Alternative Pathways

Competing Sulfonation Sites

The pyrrolopyrimidine’s N-6 position exhibits higher nucleophilicity than N-5 or N-7, directing sulfonation regioselectivity. However, steric hindrance from the 1,3,5-trimethylpyrazole group necessitates slow reagent addition to prevent di-sulfonation.

Microwave vs. Conventional Heating

Microwave irradiation reduces reaction times by 95% compared to thermal methods, minimizing decomposition of acid-labile intermediates.

Chemical Reactions Analysis

Types of Reactions

1,3,5-trimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrazole ring fused with a pyrimidine moiety , which contributes to its unique chemical properties. The typical synthetic route involves multi-step organic reactions, including:

  • Preparation of the pyrazole ring
  • Functionalization to introduce the pyrimidine moiety
  • Cyclization under controlled conditions

The synthesis can be optimized through specific reaction conditions such as temperature, solvent choice, and the use of catalysts to enhance yield and purity.

1,3,5-trimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1H-pyrazole has demonstrated a range of biological activities that make it a candidate for various therapeutic applications:

  • Antitumor Activity : Research indicates that this compound may inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression.
  • Anti-inflammatory Properties : Studies have shown that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and related pathways.
  • Analgesic Effects : The compound exhibits potential pain-relieving properties through its interaction with pain signaling mechanisms.

Applications in Medicinal Chemistry

The compound's unique structure allows it to serve as a lead compound in drug discovery. Its derivatives are being explored for:

  • Cancer Therapeutics : Due to its antitumor properties, derivatives of this compound are being developed as potential anticancer agents.
  • Neuroprotective Agents : Investigations into its effects on neurodegenerative diseases are ongoing, focusing on its ability to protect neuronal cells from oxidative stress.

Case Studies

Several case studies have explored the applications of 1,3,5-trimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1H-pyrazole:

  • Antitumor Efficacy in Cell Lines : A study demonstrated significant cell growth inhibition in various cancer cell lines when treated with this compound.
  • Inflammation Models : In animal models of inflammation, the compound reduced markers of inflammation significantly compared to control groups.
  • Pain Relief Assessment : Clinical trials have indicated potential efficacy in reducing pain levels in patients with chronic pain conditions.

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1H-pyrazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues from the Molecules (2014) Study

highlights pyrazolo[3,4-d]pyrimidine derivatives, such as compounds 2 and 3 , synthesized via imidoformate intermediates. Key comparisons include:

  • Core Heterocycles: While the target compound contains a pyrrolo[3,4-d]pyrimidine moiety fused to pyrazole, analogs in feature pyrazolo[3,4-d]pyrimidine systems without sulfonyl groups. The presence of the sulfonyl group in the target compound may increase solubility and alter binding affinity compared to non-sulfonylated analogs .
  • Substituent Effects: The 1,3,5-trimethyl substitution on the pyrazole ring in the target compound contrasts with the p-tolyl group in compound 2 and hydrazine derivatives in compound 3.

Table 1: Structural Comparison with Pyrazolo-Pyrimidine Analogs

Compound Core Structure Key Substituents Functional Groups
Target Compound Pyrrolo[3,4-d]pyrimidine 1,3,5-Trimethylpyrazole Sulfonyl (-SO₂-)
Compound 2 () Pyrazolo[3,4-d]pyrimidine p-Tolyl, imino group Amine (-NH₂)
Compound 3 () Pyrazolo[3,4-d]pyrimidine Hydrazine (-NH-NH₂) Hydrazine moiety
Functional Analogues from the 2024 Patent ()

The patent describes pyrrolo-pyridazine derivatives (e.g., 6,7-dihydro-5H-pyrido[2,3-c]pyridazine) as Bcl-xL inhibitors for cancer therapy. Key contrasts include:

  • Biological Target : The patent compounds inhibit Bcl-xL, a pro-survival protein, while the biological activity of the target compound remains uncharacterized. However, the sulfonyl-pyrrolo-pyrimidine scaffold may share mechanistic similarities with other apoptosis-inducing agents .
  • Ring Systems : The target compound’s pyrrolo[3,4-d]pyrimidine differs from the pyrido[2,3-c]pyridazine in the patent compounds. Pyridazine (a six-membered ring with two nitrogen atoms) versus pyrimidine (a six-membered ring with two nitrogen atoms at 1,3 positions) alters electron distribution and binding interactions .

Table 2: Functional Comparison with Patent Compounds

Compound Type Biological Target Core Heterocycle Therapeutic Indication
Target Compound Unreported Pyrrolo[3,4-d]pyrimidine Undefined
Patent Compounds () Bcl-xL Protein Pyrido[2,3-c]pyridazine Cancer, Autoimmune Diseases

Biological Activity

1,3,5-trimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1H-pyrazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Structure and Properties

The compound features a pyrazole ring fused with a pyrimidine structure, which is known to contribute to its biological activity. The sulfonyl group enhances its solubility and reactivity, making it a candidate for various pharmacological applications.

Antiparasitic Activity

Recent studies have indicated that compounds structurally related to 1,3,5-trimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1H-pyrazole exhibit significant inhibitory effects on Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs). For instance, pyrrolo[2,3-d]pyrimidines were designed as inhibitors targeting PfCDPK4 and PfCDPK1. These compounds showed promising activity with IC50 values ranging from 0.210 to 0.589 μM against these kinases . This suggests that similar derivatives may also possess antiparasitic properties.

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Halogenated derivatives of related pyrrolopyrimidines demonstrated low minimum inhibitory concentration (MIC) values against Staphylococcus aureus, indicating strong antibacterial activity. The most potent compounds exhibited MIC values as low as 8 mg/L, which could be enhanced in combination with antimicrobial peptides . This highlights the potential of 1,3,5-trimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1H-pyrazole in treating bacterial infections.

Anticancer Activity

The biological evaluation of similar pyrazole derivatives has shown moderate to potent antiproliferative activity against various human cancer cell lines. For example, certain pyrazoles were found to inhibit tubulin polymerization effectively and disrupt microtubule dynamics akin to known anticancer agents like combretastatin A-4 . This suggests that 1,3,5-trimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1H-pyrazole may also exhibit anticancer properties.

The mechanism of action for 1,3,5-trimethyl-4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1H-pyrazole likely involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit these targets by binding to their active sites and modulating biochemical pathways. Further studies are needed to elucidate the precise mechanisms involved.

Research Findings and Case Studies

StudyFindingsIC50 Values
Seanego et al. (2022)Inhibitory activity against PfCDPKs0.210–0.589 μM
Recent Antimicrobial StudyEffective against Staphylococcus aureusMIC = 8 mg/L
PLOS One StudyAntiproliferative effects on cancer cell linesVarious IC50 values

Q & A

Basic: What are the optimal synthetic routes for 1,3,5-trimethyl-4-{pyrrolo[3,4-d]pyrimidine-6-sulfonyl}-1H-pyrazole?

Methodological Answer:
The synthesis typically involves multi-step pathways, including cyclization and sulfonylation reactions. For example:

  • Step 1: React pyrazole precursors (e.g., 1,3,5-trimethylpyrazole) with pyrrolopyrimidine sulfonyl chloride under reflux conditions in xylene (120–140°C) for 25–30 hours .
  • Step 2: Purify intermediates via recrystallization (methanol or ethanol) to remove unreacted starting materials .
  • Step 3: Optimize yield by adjusting stoichiometric ratios (e.g., 1:1.4 molar ratio of precursor to chloranil) and reaction time .

Key Considerations:

  • Use polar aprotic solvents (e.g., DMF) for sulfonylation to enhance electrophilic substitution .
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • 1H/13C-NMR: Identify methyl groups (δ 2.1–2.5 ppm for pyrazole-CH3) and sulfonyl-linked protons (δ 7.5–8.2 ppm for pyrrolopyrimidine) .
  • FT-IR: Confirm sulfonyl group (S=O stretching at 1150–1350 cm⁻¹) and pyrazole ring (C=N stretching at 1600–1650 cm⁻¹) .
  • X-ray Crystallography: Resolve stereochemistry and verify sulfonyl bridging geometry (bond angles: 105–110° for S–N–C) .

Data Interpretation Example:
Contradictions in NMR splitting patterns may arise from dynamic rotational isomerism of the sulfonyl group, requiring variable-temperature NMR studies .

Advanced: How to resolve contradictions in reaction yields between solvent systems?

Methodological Answer:
Contradictory yields (e.g., 60% in xylene vs. 45% in toluene) can be analyzed via:

  • Kinetic Studies: Compare activation energies using Arrhenius plots to identify solvent-dependent rate limitations .
  • Solvent Polarity Index: Correlate yield with solvent polarity (e.g., higher yields in xylene due to better sulfonyl chloride solubility) .
  • Byproduct Analysis: Use HPLC-MS to detect side products (e.g., desulfonylated intermediates) that reduce yield in polar solvents .

Case Study:
In xylene, the non-polar environment suppresses hydrolysis of sulfonyl chloride, improving efficiency .

Advanced: What computational approaches predict the compound’s reactivity?

Methodological Answer:

  • DFT (B3LYP/6-311G(d,p)): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the sulfonyl group’s LUMO (-1.8 eV) indicates susceptibility to nucleophilic attack .
  • Molecular Dynamics (MD): Simulate solvation effects (e.g., water vs. DMSO) on sulfonyl group conformation .
  • Docking Studies: Model interactions with biological targets (e.g., kinases) using PyMOL or AutoDock .

Validation:
Compare computed IR spectra with experimental data to refine basis sets (e.g., 6-31G(d) vs. 6-311++G(d,p)) .

Advanced: How to design derivatives for enhanced bioactivity?

Methodological Answer:

  • Substituent Effects: Introduce electron-withdrawing groups (e.g., -NO2) at the pyrrolopyrimidine 4-position to improve kinase inhibition (IC50 reduction by ~40%) .
  • Bioisosteric Replacement: Replace sulfonyl with sulfonamido groups to enhance solubility while retaining target affinity .
  • SAR Analysis: Test derivatives in vitro (e.g., antiproliferative assays on HeLa cells) to correlate structural features (e.g., methyl group positioning) with activity .

Example:
Derivatives with coumarin substituents (e.g., 4i in ) show fluorescence properties for cellular tracking .

Basic: How to address purification challenges in multi-step syntheses?

Methodological Answer:

  • Recrystallization: Use methanol/water mixtures (7:3 v/v) to isolate high-purity crystals (>98%) .
  • Column Chromatography: Optimize silica gel elution (gradient: 5% → 20% ethyl acetate in hexane) for sulfonylated intermediates .
  • HPLC Prep: Apply reverse-phase C18 columns (acetonitrile/water mobile phase) to separate diastereomers .

Troubleshooting:
Low melting points (<100°C) may complicate recrystallization; switch to freeze-drying for hygroscopic intermediates .

Advanced: What mechanistic insights explain sulfonylation regioselectivity?

Methodological Answer:

  • Intermediate Trapping: Use in-situ NMR to detect transient sulfonic acid intermediates (δ 10–12 ppm for -SO3H) .
  • Isotopic Labeling: Track 34S-labeled sulfonyl groups via MS to confirm attack at the pyrazole 4-position .
  • Kinetic Isotope Effects (KIE): Compare kH/kD values (e.g., 2.5 for sulfonylation) to identify rate-determining steps (e.g., proton abstraction) .

Contradiction Resolution:
Divergent regioselectivity in similar compounds (e.g., vs. 9) may stem from steric hindrance from methyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.